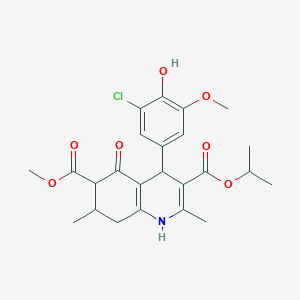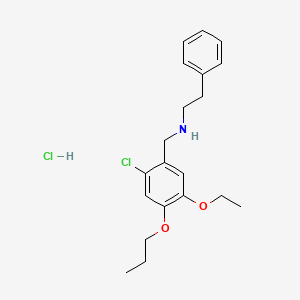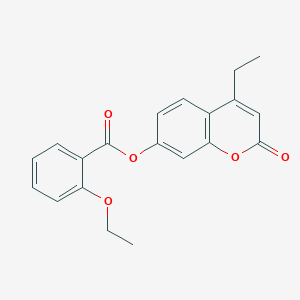![molecular formula C19H17N5O4S2 B4233219 N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4233219.png)
N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide
Übersicht
Beschreibung
N-[(1,3-benzothiazol-2-ylamino)carbonothioyl]-2-(4-morpholinyl)-5-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as BIX-01294 and is a small molecule inhibitor of histone methyltransferase G9a.
Wirkmechanismus
BIX-01294 inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. This binding prevents the transfer of methyl groups to histone H3, leading to the inhibition of gene silencing and chromatin compaction. BIX-01294 has also been shown to inhibit the activity of other histone methyltransferases, including GLP and SETDB1.
Biochemical and Physiological Effects
BIX-01294 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate gene expression in a variety of cell types, including embryonic stem cells, cancer cells, and neurons. BIX-01294 has also been shown to induce cellular differentiation, apoptosis, and senescence. Additionally, BIX-01294 has been shown to have anti-tumor effects in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BIX-01294 is its specificity for G9a and other histone methyltransferases. This specificity allows for the selective modulation of gene expression and cellular function. Additionally, BIX-01294 has been shown to have low toxicity and can be used at low concentrations. However, one of the limitations of BIX-01294 is its stability. It can degrade over time, leading to decreased potency and efficacy.
Zukünftige Richtungen
There are several future directions for the study of BIX-01294. One potential area of research is the development of more stable and potent analogs of BIX-01294. Additionally, the use of BIX-01294 in combination with other epigenetic modulators could enhance its efficacy and specificity. Finally, the study of BIX-01294 in various disease models could provide insight into its potential therapeutic applications.
Conclusion
In conclusion, BIX-01294 is a small molecule inhibitor of histone methyltransferase G9a that has been extensively studied for its potential use in scientific research. Its specificity for G9a and other histone methyltransferases allows for the selective modulation of gene expression and cellular function. However, its stability is a limitation that needs to be addressed in future research. Overall, BIX-01294 has the potential to provide valuable insights into epigenetic regulation and its role in disease.
Wissenschaftliche Forschungsanwendungen
BIX-01294 has been extensively studied for its potential use in scientific research. It is a potent inhibitor of G9a, a histone methyltransferase that plays a critical role in epigenetic regulation. G9a is responsible for the methylation of histone H3 at lysine 9, which is associated with gene silencing and chromatin compaction. By inhibiting G9a, BIX-01294 can modulate gene expression and alter cellular function.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-ylcarbamothioyl)-2-morpholin-4-yl-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O4S2/c25-17(21-18(29)22-19-20-14-3-1-2-4-16(14)30-19)13-11-12(24(26)27)5-6-15(13)23-7-9-28-10-8-23/h1-6,11H,7-10H2,(H2,20,21,22,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVZFOCGODGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC(=S)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(3-chloro-4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4233138.png)


![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![N-cyclopentyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4233178.png)
![1-(4-ethoxyphenyl)-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)

![4-[(4-methylphenyl)amino]-5-nitrophthalonitrile](/img/structure/B4233208.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![ethyl 5-acetyl-2-{[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233218.png)
![1-benzyl-5,5-bis[2-(4-pyridinyl)ethyl]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4233222.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4233226.png)
